molecular formula C8H15N3O2 B2577537 N-tert-butyl-3-oxopyrazolidine-1-carboxamide CAS No. 303994-88-9

N-tert-butyl-3-oxopyrazolidine-1-carboxamide

Cat. No. B2577537
CAS RN: 303994-88-9
M. Wt: 185.227
InChI Key: ZUHQBCGPWCMUOI-UHFFFAOYSA-N
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Description

N-tert-butyl-3-oxopyrazolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, which is an important neurotransmitter in the central nervous system. The inhibition of EAATs by TBOA has been shown to have significant effects on the physiological and biochemical processes in the body.

Scientific Research Applications

Novel Synthesis Approaches

  • A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, showcasing the compound's utility as a versatile intermediate for further chemical synthesis. This process involves a two-step synthesis from potassium tricyanomethanide, featuring a selective Sandmeyer reaction, thus offering a more versatile synthesis route than previously available (Bobko, Kaura, Evans, & Su, 2012).

Structural and Chemical Properties

  • Research on the tautomerism of 1H‐pyrazole‐3(5)‐(N‐tert‐butyl)carboxamide in both solid state and solution revealed interesting insights into its structural behavior. X-ray crystallography and NMR spectra analysis showed the presence of tautomers in a temperature-dependent ratio, which could have implications for its chemical reactivity and application in synthesis (Claramunt et al., 2005).

Biological Evaluation

  • A series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, with the tert-butyl group as a chain terminal moiety, showed significant hCB1 receptor affinity. This discovery provides a foundation for the design of new CB1 ligands, indicating the compound's potential application in pharmacological research targeting cannabinoid receptors (Silvestri et al., 2010).

Target-Based Design and Synthesis

  • The compound's derivatives have been explored for their insecticidal activity, demonstrating significant potential against pests. Specifically, new pyrazole amide derivatives showed promising activity against cotton bollworm, indicating the utility of these compounds in developing new insecticides (Deng et al., 2016).

Material Science Applications

  • In the field of material science, functionalized derivatives of the compound have been synthesized, exhibiting fluorescence in both solution and solid states. This suggests potential applications in developing new fluorophores for use in imaging and sensing technologies (Wrona-Piotrowicz et al., 2016).

properties

IUPAC Name

N-tert-butyl-3-oxopyrazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-8(2,3)9-7(13)11-5-4-6(12)10-11/h4-5H2,1-3H3,(H,9,13)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHQBCGPWCMUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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